Z-Phe-Ala-OH

Beschreibung

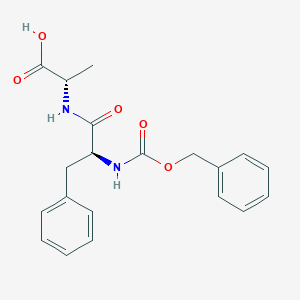

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJTXQOVOPDGHS-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167019 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-00-9 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Z-Phe-Ala-OH

An In-depth Technical Guide to the Physicochemical Properties of Z-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-Carbobenzyloxy-L-phenylalanyl-L-alanine, is a dipeptide of significant interest in peptide synthesis and drug development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group, imparts unique characteristics that are valuable for the controlled assembly of larger peptide chains and for the development of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological relevance, particularly as a substrate for Cathepsin A.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis, formulation, and biological studies. A summary of these properties is presented below.

General Properties

| Property | Value | Source |

| Chemical Name | N-Carbobenzyloxy-L-phenylalanyl-L-alanine | Chem-Impex |

| Synonyms | Z-Phe-Ala, N-Cbz-Phe-Ala, Z-L-phenylalanyl-L-alanine | Sigma-Aldrich[1] |

| CAS Number | 21881-18-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₂₀H₂₂N₂O₅ | Chem-Impex |

| Molecular Weight | 370.41 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

Quantitative Physicochemical Data

A compilation of quantitative data is provided in the following table for easy reference and comparison.

| Parameter | Value | Method |

| Melting Point | 160-164 °C | Not Specified |

| Solubility | ~50 mg/mL in methanol | Sigma-Aldrich[1] |

| Optical Rotation | -10.0±0.5° (c= 2% in absolute Ethanol) | Chem-Impex |

| pKa (Predicted) | Carboxylic Acid: ~3.5 | Computational Estimation |

| logP (Predicted) | 2.1 | Computational Estimation |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with L-alanine, followed by deprotection of the alanine ester if necessary. A common laboratory-scale synthesis is described below.

Materials:

-

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Coupling Reaction:

-

Dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

In a separate flask, suspend L-Alanine methyl ester hydrochloride (1 equivalent) in DCM and add TEA or DIPEA (2.2 equivalents) dropwise at 0 °C. Stir for 15-20 minutes.

-

Add the L-alanine methyl ester solution to the Z-Phe-OH solution.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification of Z-Phe-Ala-OMe:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Ala-OMe.

-

Purify the crude product by flash chromatography on silica gel if necessary.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified Z-Phe-Ala-OMe in a mixture of methanol and water.

-

Add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

Characterization Methods

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product. A typical mobile phase would be a mixture of ethyl acetate and hexane, or chloroform and methanol.

-

Melting Point: Determined using a standard melting point apparatus to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Relevance and Signaling Pathways

This compound serves as a sensitive substrate for Cathepsin A, a lysosomal carboxypeptidase.[2] Cathepsins are a class of proteases that play crucial roles in various physiological and pathological processes, including cancer and metabolic disorders.[3][4]

Role of Cathepsin A in Disease

-

Cancer: Elevated levels of Cathepsin A have been associated with tumor progression and metastasis in certain cancers, such as melanoma.[2] Cathepsins can degrade components of the extracellular matrix, facilitating cancer cell invasion and migration.[5] They are also involved in signaling pathways that promote cancer cell growth and inflammation.[6]

-

Metabolic Disorders: Cathepsins, including Cathepsin S which is closely related to Cathepsin A, are implicated in the pathology of obesity and diabetes.[4] They can influence adipocyte differentiation and are linked to chronic inflammation associated with metabolic diseases.[7]

Cathepsin-Mediated Signaling in Apoptosis

While this compound is a substrate for Cathepsin A, and cathepsin inhibitors have been shown to induce apoptosis, the direct signaling pathway initiated by this compound itself is not well-defined. However, we can illustrate a generalized pathway of how cathepsin activity, or its inhibition, can influence apoptosis.

Caption: Generalized Cathepsin-Mediated Apoptotic Pathway.

This diagram illustrates how cellular stress can lead to the release of lysosomal cathepsins, such as Cathepsin A, into the cytosol. Once in the cytosol, cathepsins can cleave Bid to its truncated form, tBid, which in turn activates Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, apoptosome formation, and the activation of the caspase cascade, ultimately resulting in apoptosis. This compound acts as a substrate for Cathepsin A, while specific inhibitors can block its activity, thereby potentially modulating this pathway.

Conclusion

This compound is a dipeptide with well-defined physicochemical properties that make it a valuable tool in chemical and biological research. Its role as a substrate for Cathepsin A positions it as a key compound for studying the activity of this enzyme and its implications in diseases such as cancer and metabolic disorders. The provided protocols and data serve as a comprehensive resource for researchers working with this important molecule. Further investigation into the specific signaling pathways modulated by this compound and its metabolites will be crucial for unlocking its full therapeutic potential.

References

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. Cathepsin A activity in primary and metastatic human melanocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance [mdpi.com]

- 7. The involvement of Cathepsin B and L in inflammation and cholesterol trafficking protein NPC2 secretion in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Phe-Ala-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH), a protected dipeptide crucial in synthetic peptide chemistry. It covers the molecule's structure, chemical properties, and its significant applications in research and pharmaceutical development.

Chemical Structure and Formula

This compound is a dipeptide composed of L-phenylalanine and L-alanine. The N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z) group, which is instrumental in preventing unwanted side reactions during peptide synthesis. This protective group allows for the controlled, stepwise elongation of peptide chains.

The chemical formula for this compound is C₂₀H₂₂N₂O₅.[1][2] Its structure consists of a phenylalanine residue linked to an alanine residue via a peptide bond, with the Z-group attached to the amino group of the phenylalanine.

Caption: Logical structure of this compound.

Physicochemical and Quantitative Data

The key chemical identifiers and physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| Synonyms | Z-Phe-Ala, N-Cbz-Phe-Ala, N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine | [2] |

| CAS Number | 21881-18-5 | [1][2] |

| Molecular Formula | C₂₀H₂₂N₂O₅ | [1][2] |

| Molecular Weight | 370.41 g/mol | [2] |

| InChI Key | LEJTXQOVOPDGHS-YOEHRIQHSA-N |

| SMILES | C--INVALID-LINK--NC(=O)OCc2ccccc2">C@HC(O)=O | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white powder | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Solubility | Approx. 50 mg/mL in methanol | |

| Optical Rotation | -10.0±0.5° (c=2% in absolute Ethanol) | [2] |

| Storage Temp. | 0-8°C or -20°C |[2] |

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in multiple scientific domains.

-

Peptide Synthesis : It serves as a fundamental building block in the synthesis of more complex peptides.[2] The Z-group provides robust protection of the N-terminus, facilitating controlled chain elongation in solution-phase or solid-phase peptide synthesis (SPPS).

-

Drug Development : This dipeptide is utilized in the design and optimization of peptide-based therapeutics.[2] Its structure can mimic natural peptides, allowing for the development of drugs that target specific biological pathways with high specificity, particularly in research areas like oncology and metabolic disorders.[2]

-

Biotechnology : this compound is used to produce biologically active peptides, aiding in research for enzyme inhibitors and vaccines.[3] It can be incorporated into therapeutic proteins to enhance their stability and efficacy.[2]

-

Enzyme Studies : Researchers employ this compound to investigate enzyme mechanisms and protein-protein interactions, which is critical for advancements in enzyme engineering.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a product of coupling Z-protected Phenylalanine with Alanine. More commonly, Z-protected amino acids are used as building blocks in SPPS to create larger peptides. The following is a generalized workflow for the manual synthesis of a peptide on a solid support resin using this type of protected amino acid.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Swelling : The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like Dichloromethane (DCM) followed by N,N-Dimethylformamide (DMF) to expose the reactive sites.[4]

-

N-terminal Deprotection : If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a solution of piperidine in DMF to free the amino group for the next coupling step.[4]

-

Amino Acid Coupling : The carboxyl group of the incoming N-terminally protected amino acid (e.g., Z-Phe-OH) is activated using coupling reagents (like HBTU/HOBt). The activated amino acid is then added to the resin, forming a peptide bond with the deprotected N-terminus of the resin-bound amino acid. The reaction is carried out in the presence of a base such as DIPEA.[4]

-

Washing : After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation : Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA).[4]

-

Precipitation and Purification : The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

References

An In-depth Technical Guide on the Synthesis and Characterization of Z-Phe-Ala-OH

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide Z-Phe-Ala-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, data presentation, and visualizations to facilitate a thorough understanding of the processes involved.

Introduction

This compound is a protected dipeptide that serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics.[1] The benzyloxycarbonyl (Z) group provides protection for the N-terminus of phenylalanine, allowing for controlled peptide bond formation with the free amino group of alanine. This guide details a common and effective method for its synthesis via carbodiimide-mediated coupling, followed by comprehensive characterization to confirm its identity, purity, and structural integrity.

Synthesis of this compound

The synthesis of this compound involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with L-alanine (Ala-OH). A widely used and efficient method for this peptide bond formation is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Experimental Protocol: DCC/HOBt Mediated Coupling

This protocol outlines the solution-phase synthesis of this compound.

Materials:

-

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

L-Alanine (Ala-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Activation of Z-Phe-OH: In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture with constant stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the active ester. A white precipitate of dicyclohexylurea (DCU) will form.

-

Preparation of Alanine Solution: In a separate flask, dissolve L-Alanine (1.2 eq) in a 1M aqueous solution of sodium bicarbonate.

-

Coupling Reaction: Filter the DCU precipitate from the Z-Phe-OH active ester solution. Add the filtrate containing the active ester to the alanine solution. Allow the biphasic mixture to stir vigorously at room temperature overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure dipeptide as a white solid.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The following section details the key analytical techniques and expected results.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₅ | [2] |

| Molecular Weight | 370.41 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥ 99% | [2] |

| Optical Rotation | -10.0±0.5° (c= 2% in abs. EtOH) | [2] |

| Storage Temperature | 0-8°C | [2] |

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, the α-protons of both amino acid residues, the β-protons of phenylalanine, and the methyl protons of alanine.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the peptide bond, the carbamate, and the carboxylic acid, as well as the aromatic and aliphatic carbons.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.

-

Expected Mass: The calculated monoisotopic mass of this compound is 370.1529 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 371.1607.

Characterization Workflow

References

Role of Z-protecting group in peptide synthesis

An In-depth Technical Guide on the Role of the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of peptide chemistry.[1] As one of the earliest and most influential amine-protecting groups, it paved the way for the rational, stepwise synthesis of peptides. This technical guide provides a comprehensive overview of the Z-group's fundamental role, including its introduction, stability, and cleavage. It details its application in various peptide synthesis strategies, presents experimental protocols for its use, and offers a comparative analysis of its properties. This document serves as a key resource for professionals engaged in peptide research and drug development, highlighting both the historical significance and modern utility of this robust protecting group.

Core Principles of the Z-Protecting Group

The primary function of any protecting group in peptide synthesis is to temporarily mask a reactive functional group to prevent unwanted side reactions during peptide bond formation.[2][3] The Z-group is employed to protect the α-amino group of an amino acid, transforming the nucleophilic amine into a non-reactive carbamate.[1] This protection is essential to control the sequence of amino acid addition and prevent uncontrolled polymerization.[3][4]

1.1. Introduction of the Z-Group

The Z-group is typically introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions.[1][5] The base, often sodium bicarbonate or sodium hydroxide, neutralizes the hydrochloric acid formed during the reaction.[6]

-

Reaction: Amino Acid + Benzyl Chloroformate (in base) → Z-Amino Acid

-

Key Reagents: Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).

-

Conditions: The reaction is typically carried out in a mixed solvent system (e.g., THF/water, dioxane/water) at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.[6][7] The pH is generally maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic, while minimizing racemization.[5]

1.2. Stability Profile

A key advantage of the Z-group is its stability across a range of chemical conditions, which allows for the selective deprotection of other protecting groups used in a synthetic strategy.

-

Stable under:

-

Labile under:

1.3. Cleavage (Deprotection) of the Z-Group

The removal of the Z-group can be accomplished through several distinct mechanisms, offering flexibility in synthetic design.

-

Catalytic Hydrogenolysis: This is the mildest and most common method for Z-group cleavage. The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1] This method is highly efficient and occurs under neutral pH.[1]

-

Strong Acidolysis: The Z-group can be removed by treatment with strong acids. A common reagent is a solution of hydrogen bromide (HBr) in glacial acetic acid.[10][11] This method is harsher and is typically reserved for final deprotection steps or when hydrogenolysis is not feasible (e.g., for peptides containing sulfur).

-

Dissolving Metal Reduction: Treatment with sodium in liquid ammonia can also cleave the Z-group.[11] This is a powerful reducing condition and is generally used for peptides that are resistant to other deprotection methods.

Strategic Application in Peptide Synthesis

The Z-group's unique stability and cleavage properties make it a versatile tool in different peptide synthesis methodologies.

2.1. Solution-Phase Peptide Synthesis (SPPS)

The Z-group has historically been a mainstay of solution-phase synthesis.[12] Its advantages in this context include the ease of preparation of Z-amino acids, which are often stable, crystalline solids that are easy to handle and purify.[11] Its resistance to racemization during coupling activation is another significant benefit.[11]

2.2. Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc and Boc groups dominate modern solid-phase peptide synthesis (SPPS), the Z-group retains important applications, primarily for side-chain protection.[12] For instance, the ε-amino group of lysine is often protected with a Z-group or its derivatives (like 2-Cl-Z) in Boc-based SPPS.[12] This is because the Z-group is stable to the repetitive TFA treatments used to remove the N-terminal Boc group but can be cleaved during the final, strong acid (e.g., HF) cleavage from the resin.[4][12]

2.3. Orthogonal Protection Schemes

Orthogonality is a critical concept where different protecting groups can be removed under distinct conditions without affecting others.[4][9] The Z-group is an excellent component of such schemes. A classic example involves:

-

Nα-Fmoc group: Removed by a base (e.g., piperidine).

-

Side-chain Boc group: Removed by a mild acid (e.g., TFA).

-

Side-chain Z-group: Removed by hydrogenolysis.

This three-dimensional orthogonality allows for complex synthetic manipulations, such as the synthesis of branched or cyclic peptides, where specific sites must be deprotected selectively.[12]

Quantitative Data and Comparative Analysis

The selection of a protecting group is a critical decision in planning a peptide synthesis. The following table provides a comparative summary of the Z-group against the more common Fmoc and Boc groups.

| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Lability | Hydrogenolysis, Strong Acid | Acid-Labile | Base-Labile |

| Primary Cleavage Reagent | H₂/Pd-C; HBr/AcOH | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF |

| Stability | Stable to base and mild acid.[8][9] | Stable to base and hydrogenolysis. | Stable to acid and hydrogenolysis.[13] |

| Primary Application | Solution-phase synthesis; Side-chain protection in SPPS.[8][12] | Standard for Nα-protection in Boc-SPPS strategy.[2] | Standard for Nα-protection in Fmoc-SPPS strategy.[2] |

| Key Advantages | Low cost, reduces racemization, protected amino acids are often crystalline.[11] | Robust, well-established for SPPS, reduces aggregation in some cases.[14] | Mild deprotection, orthogonal to acid-labile side-chain groups, automation-friendly.[14] |

| Key Disadvantages | Hydrogenolysis incompatible with sulfur-containing residues; strong acid cleavage can damage peptides.[14] | Requires strong acid (e.g., HF) for final cleavage, potential for t-butyl cation side reactions.[14] | Base-labile side chains not compatible, potential for aspartimide and diketopiperazine formation.[14] |

Mandatory Visualizations

Diagram 1: General Workflow of Z-Group in Peptide Synthesis

Caption: General workflow for chain elongation using the Z-protecting group in peptide synthesis.

Diagram 2: Orthogonal Protection Strategy Example

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. benchchem.com [benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. bachem.com [bachem.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. lifetein.com [lifetein.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Mechanism of Action of Z-Phe-Ala-OH in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the potential mechanism of action of Z-Phe-Ala-OH based on its structural characteristics and the known biological activities of similar N-protected dipeptides. As of the latest literature review, specific experimental data on the mechanism of action of this compound is not extensively available. This document, therefore, serves as a scientifically informed framework for guiding future research and drug development efforts.

Executive Summary

This compound (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine) is a dipeptide derivative with a protected N-terminus, a feature common to many synthetic enzyme inhibitors. Its structure, comprising phenylalanine and alanine residues, suggests a potential role as a competitive inhibitor of proteases, particularly those that recognize hydrophobic C-terminal or internal residues. This guide posits that this compound may exert its biological effects primarily through the inhibition of metalloproteases, such as carboxypeptidases or matrix metalloproteinases (MMPs). Such inhibition could disrupt signaling pathways crucial for cell proliferation, migration, and survival, indicating a potential therapeutic application in oncology and inflammatory diseases. This document outlines the hypothetical mechanism of action, proposes experimental protocols for its validation, and presents potential signaling pathways that may be modulated by this compound.

Core Hypothesis: this compound as a Protease Inhibitor

The central hypothesis is that this compound functions as a competitive inhibitor of specific proteases. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation and can participate in binding to the enzyme's active site. The phenylalanine residue provides a bulky, hydrophobic side chain, which is a common recognition motif for the S1' subsite of many proteases. The C-terminal alanine with a free carboxylate group can interact with positively charged residues or metal ions in the enzyme's active site.

Potential Enzyme Targets

Based on the structure of this compound, the following enzyme families are proposed as primary targets:

-

Carboxypeptidases: These zinc-containing metalloproteases cleave C-terminal amino acids. Carboxypeptidase A (CPA), in particular, shows a preference for substrates with bulky aromatic or branched aliphatic C-terminal residues. The Phe-Ala sequence of the dipeptide makes it a plausible candidate for binding to the active site of CPA.

-

Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is involved in the degradation of the extracellular matrix (ECM) and plays a critical role in cancer invasion and metastasis. The hydrophobic nature of the phenylalanine residue in this compound could allow it to bind within the S1' pocket of various MMPs.

Quantitative Data on Related N-Protected Dipeptide Inhibitors

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the inhibitory activities of structurally related compounds against relevant proteases to provide a comparative context.

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A (CPA) | Ki = 2.09 µM (racemic) | [1] |

| N-[1(R)-carboxyethyl]-α(S)-(2-phenylethyl)glycyl-L-leucine,N-phenylamide | Stromelysin (MMP-3) | Ki = 6.5 nM | [2] |

Proposed Mechanism of Action and Signaling Pathways

Inhibition of target proteases by this compound is hypothesized to disrupt downstream signaling pathways critical for pathological processes.

Inhibition of Matrix Metalloproteinases and Impact on Cancer Cell Signaling

If this compound inhibits MMPs, it could interfere with the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. Furthermore, MMPs are known to process and activate various signaling molecules. Inhibition of MMPs could therefore indirectly affect pathways such as the mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][4][5][6][7]

Below is a DOT script visualizing the proposed mechanism of MMP inhibition by this compound and its downstream consequences on the mTOR pathway.

Detailed Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of biochemical and cell-based assays are proposed.

Protocol for Determining Protease Inhibition

Objective: To determine if this compound inhibits the activity of candidate proteases (e.g., Carboxypeptidase A, MMP-2, MMP-9) and to calculate its IC50 and Ki values.

Materials:

-

Purified recombinant human Carboxypeptidase A, MMP-2, and MMP-9.

-

Fluorogenic or chromogenic substrates specific for each enzyme.

-

This compound.

-

Assay buffer (specific for each enzyme).

-

96-well microplates.

-

Microplate reader (fluorometer or spectrophotometer).

Methodology:

-

Enzyme Activity Assay: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add increasing concentrations of this compound to the assay buffer. c. Add the specific protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the fluorogenic or chromogenic substrate. e. Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction velocities for each concentration of this compound. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. To determine the mode of inhibition and the Ki value, perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Below is a DOT script outlining the experimental workflow for the protease inhibition assay.

Protocol for Cell-Based Assays

Objective: To assess the effect of this compound on cancer cell invasion and mTOR signaling.

Materials:

-

Cancer cell line with high MMP expression (e.g., HT-1080 fibrosarcoma).

-

Matrigel invasion chambers (e.g., Boyden chambers).

-

Cell culture medium and supplements.

-

This compound.

-

Antibodies for Western blotting (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-actin).

Methodology:

-

Cell Invasion Assay: a. Seed cancer cells in the upper chamber of a Matrigel-coated invasion chamber in serum-free medium containing various concentrations of this compound. b. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. c. Incubate for 24-48 hours. d. Remove non-invading cells from the upper surface of the membrane. e. Fix and stain the invading cells on the lower surface of the membrane. f. Quantify the number of invading cells by microscopy.

-

Western Blot Analysis of mTOR Pathway: a. Treat cancer cells with this compound for various time points. b. Lyse the cells and collect the protein extracts. c. Determine protein concentration using a BCA assay. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR and its downstream effectors (e.g., p70S6K). f. Use a loading control (e.g., actin) to normalize the results. g. Detect the protein bands using a chemiluminescence-based detection system.

Conclusion and Future Directions

This compound, an N-terminally protected dipeptide, holds promise as a modulator of biological systems, likely through the inhibition of proteases such as carboxypeptidases and matrix metalloproteinases. The proposed mechanisms and experimental protocols outlined in this guide provide a robust framework for initiating a comprehensive investigation into its precise mode of action. Future research should focus on identifying the specific molecular targets of this compound, elucidating its structure-activity relationship, and evaluating its therapeutic potential in relevant preclinical models of cancer and other diseases characterized by aberrant protease activity. Confirmation of its mechanism of action will be a critical step in the development of this compound as a potential therapeutic agent.

References

- 1. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of matrix metalloproteinases by N-carboxyalkyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting mTOR pathway: A new concept in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of mTOR Signaling as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Ala-OH: A Technical Guide to its Potential as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH) is a dipeptide derivative with significant potential as a modulator of enzymatic activity. Its structural similarity to the natural substrates of various proteases, particularly metalloproteases and cathepsins, positions it as a compelling candidate for investigation as a competitive enzyme inhibitor. This technical guide provides a comprehensive overview of the core concepts, experimental protocols, and potential signaling pathway interactions related to the evaluation of this compound as an enzyme inhibitor. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide outlines the established methodologies for its determination and explores the rationale for its potential inhibitory action against key enzyme targets.

Introduction

This compound is a dipeptide composed of L-phenylalanine and L-alanine, with the N-terminus of phenylalanine protected by a benzyloxycarbonyl (Z) group. This protective group enhances the compound's stability and allows for its use as a building block in peptide synthesis.[1] Beyond its role in synthesis, the structural characteristics of this compound, particularly the hydrophobic phenylalanyl residue, suggest its potential to interact with the active sites of various proteases. This interaction can lead to the modulation of enzyme activity, a critical aspect of drug discovery and development in fields such as oncology and the study of metabolic disorders.[1][2]

Potential Enzyme Targets and Rationale for Inhibition

Based on its chemical structure and the known substrate specificities of certain enzymes, this compound is a plausible candidate for the inhibition of several classes of proteases.

Cathepsin A

Cathepsin A, a serine carboxypeptidase, is a particularly strong candidate for inhibition by this compound. Published research has identified Z-Phe-Ala as a good substrate for porcine kidney cathepsin A, indicating that it effectively binds to the enzyme's active site.[3] Molecules that can bind to an enzyme's active site but are either slowly processed or not processed at all can act as competitive inhibitors. The Z-group on this compound may influence its processing by the enzyme, potentially enhancing its inhibitory properties compared to the unprotected dipeptide.

Metalloproteases: Thermolysin and Carboxypeptidase A

Dipeptides and their derivatives are known to interact with and, in some cases, inhibit metalloproteases.[4] Thermolysin, a zinc-dependent endopeptidase, and Carboxypeptidase A, a zinc-containing exopeptidase, both possess active sites that accommodate peptide substrates with hydrophobic residues. The phenylalanine residue of this compound could facilitate its binding to the S1' subsite of these enzymes, a key determinant for substrate recognition and catalysis. Inhibition of these enzymes by dipeptides often occurs through a competitive mechanism.[5][6]

Quantitative Analysis of Enzyme Inhibition

To rigorously assess the inhibitory potential of this compound, it is essential to determine its key inhibitory constants, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Key Quantitative Parameters for Enzyme Inhibition

| Parameter | Description | Experimental Determination |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is dependent on the experimental conditions, including substrate concentration. | Determined by measuring enzyme activity at a range of inhibitor concentrations and fitting the data to a dose-response curve. |

| Ki | The dissociation constant for the binding of an inhibitor to an enzyme. It represents the affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors. | Calculated from IC50 values using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[7] |

Experimental Protocols

The following protocols provide a detailed methodology for determining the enzyme inhibitory potential of this compound. These are based on established methods for assaying protease activity and inhibition.[8][9][10]

General Materials and Reagents

-

This compound (purity ≥95%)

-

Target enzymes (e.g., purified human cathepsin A, thermolysin from Bacillus thermoproteolyticus, bovine pancreatic carboxypeptidase A)

-

Fluorogenic or chromogenic substrates specific to the target enzyme (e.g., Z-Phe-Arg-AMC for cathepsin L-like activity, which can be adapted for Cathepsin A; FAGLA for thermolysin; Hippuryl-L-phenylalanine for carboxypeptidase A)[11]

-

Assay buffers specific to each enzyme's optimal pH and ionic strength requirements

-

Microplate reader (fluorescence or absorbance)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Determining IC50 of this compound against Cathepsin A (Fluorometric Assay)

This protocol utilizes a continuous kinetic assay to measure the inhibition of cathepsin A.[8][12]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the fluorogenic substrate (e.g., a cathepsin A-specific substrate or a broad-spectrum substrate like Z-Phe-Arg-AMC) in DMSO.

-

Prepare the assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA for cysteine cathepsins, though Cathepsin A is a serine protease and buffer conditions should be optimized accordingly).

-

Prepare a stock solution of purified cathepsin A in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add a fixed volume of the cathepsin A solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).[13]

-

The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Ki for Competitive Inhibition

Once the IC50 is determined, the Ki can be calculated using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive. To confirm the mechanism of inhibition (competitive, non-competitive, or uncompetitive), the IC50 should be determined at multiple substrate concentrations. For a competitive inhibitor, the IC50 value will increase linearly with an increase in substrate concentration.[7]

Visualization of Workflows and Pathways

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of this compound.

Logical Relationship for Competitive Inhibition

Caption: Competitive inhibition of an enzyme by this compound.

Potential Signaling Pathway Involvement of Cathepsin A

Cathepsin A is involved in several cellular processes, including protein degradation within the lysosome and the processing of bioactive peptides.[14][15] Its dysregulation has been implicated in various diseases.[2] An inhibitor of cathepsin A could potentially modulate these pathways.

Caption: Potential impact of this compound on Cathepsin A-mediated pathways.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel enzyme inhibitors. Its established interaction with cathepsin A as a substrate provides a strong rationale for its investigation as a competitive inhibitor. The experimental protocols detailed in this guide offer a clear roadmap for the quantitative assessment of its inhibitory potential against cathepsin A and other relevant proteases like thermolysin and carboxypeptidase A.

Future research should focus on obtaining precise IC50 and Ki values for this compound against a panel of proteases. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of this compound analogs, could lead to the identification of more potent and selective inhibitors. Furthermore, elucidating the impact of this compound on cellular signaling pathways will be crucial in understanding its potential therapeutic applications. The methodologies and conceptual frameworks provided herein serve as a foundational guide for researchers and drug development professionals to unlock the full potential of this compound and related dipeptides as valuable tools in chemical biology and medicine.

References

- 1. Cathepsins: Proteases that are vital for survival but can also be fatal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificities of cathepsin A,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of thermolysin by dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 6. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 10. Enzyme assay - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. labinsights.nl [labinsights.nl]

- 13. mdpi.com [mdpi.com]

- 14. Cathepsin A - Wikipedia [en.wikipedia.org]

- 15. Cathepsin A/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Z-Phe-Ala-OH in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the conformational analysis of the dipeptide Z-Phe-Ala-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine) in a solution state. Understanding the three-dimensional structure and dynamic behavior of such peptide fragments is crucial for rational drug design, peptide engineering, and clarifying structure-activity relationships. While a definitive, all-encompassing study on the solution conformation of this compound is not extensively documented in publicly available literature, this guide synthesizes the established principles and experimental approaches used for analogous dipeptides to provide a robust framework for its analysis.

Introduction to Dipeptide Conformation

The conformational flexibility of a dipeptide like this compound is primarily defined by the rotational freedom around the single bonds of the peptide backbone and the amino acid side chains. The key dihedral angles that dictate the backbone conformation are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The side-chain conformations are described by a series of χ (chi) angles. In solution, a dipeptide exists as a dynamic equilibrium of multiple conformers, and the preferred conformations are influenced by a variety of factors including intramolecular hydrogen bonding, steric hindrance, and solvent interactions.

The primary goal of a conformational analysis is to determine the geometry and relative populations of the most stable conformers in a given solvent. This is typically achieved through a combination of experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, complemented by computational modeling.

Experimental Approaches

A multi-pronged experimental strategy is essential for a thorough conformational analysis of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the solution structure of peptides. Several NMR parameters are sensitive to the local conformation.

Key NMR Experiments and Their Significance:

-

¹H NMR: Provides information on the chemical environment of protons. The chemical shifts of amide (NH) and α-protons (Hα) are particularly sensitive to conformation and hydrogen bonding.

-

Nuclear Overhauser Effect (NOE): The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the inter-proton distance, providing crucial distance restraints for structure calculation. For a dipeptide like this compound, key NOEs would be between adjacent amide protons, and between side-chain and backbone protons.

-

³J-Coupling Constants: The vicinal coupling constant (³J) between two protons separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. For peptides, the ³J(HN,Hα) coupling constant is particularly valuable as it provides information about the φ dihedral angle.

Illustrative Quantitative Data from NMR Analysis of a Model Dipeptide

| Parameter | Phenylalanine Residue | Alanine Residue |

| δ(NH) (ppm) | ~8.2 | ~7.9 |

| δ(Hα) (ppm) | ~4.5 | ~4.2 |

| ³J(HN,Hα) (Hz) | ~8.0 | ~7.5 |

| Key NOEs | NH(Ala) - Hα(Phe) | Hα(Ala) - NH(Phe) |

| Hα(Phe) - Hβ(Phe) | Hα(Ala) - Hβ(Ala) |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment) to a final concentration of 1-10 mM. The choice of solvent is critical as it can significantly influence the peptide's conformation.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain chemical shifts.

-

Perform two-dimensional (2D) experiments such as COSY (Correlated Spectroscopy) to assign proton spin systems, TOCSY (Total Correlation Spectroscopy) to identify all protons within a given amino acid residue, and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain distance restraints. ROESY is often preferred for small molecules like dipeptides to avoid zero-crossing issues.

-

Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum.

-

-

Data Analysis:

-

Integrate NOE cross-peaks and calibrate them to known distances to generate a set of inter-proton distance restraints.

-

Use the measured ³J(HN,Hα) values in the Karplus equation to derive constraints on the φ dihedral angle.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for probing the secondary structure of peptides and proteins. While dipeptides do not form canonical secondary structures like α-helices or β-sheets, their CD spectra can provide valuable information about their overall conformational preferences and changes in response to environmental factors like solvent polarity or temperature. The CD spectrum of this compound will be dominated by contributions from the peptide bond and the aromatic chromophore of the phenylalanine residue.

Experimental Protocol for CD Spectroscopy:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, trifluoroethanol). The concentration should be in the range of 0.1-1 mg/mL.

-

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.

-

Data is typically expressed in terms of molar ellipticity ([θ]).

-

-

Data Analysis: The shape and magnitude of the CD spectrum can be compared with spectra of peptides with known conformations or with theoretical spectra calculated for different conformers of this compound.

Computational Modeling

Computational methods are indispensable for integrating the sparse experimental data into a coherent three-dimensional model of the conformational ensemble.

Workflow for Computational Modeling:

-

Conformational Search: Generate a large number of possible conformations of this compound using methods like molecular mechanics force fields (e.g., AMBER, CHARMM) or quantum mechanics calculations. This can be achieved through systematic grid searches of the φ and ψ dihedral angles or through molecular dynamics (MD) simulations.

-

Energy Minimization: Each generated conformer is then energy-minimized to find the nearest local energy minimum.

-

Structure Refinement using Experimental Restraints: The experimentally derived NMR restraints (NOE distances and dihedral angle constraints) are incorporated into the calculations to filter and rank the generated conformers. This process identifies the subset of conformers that are consistent with the experimental data.

-

Ensemble Averaging: Since the experimental data represents an average over the entire conformational ensemble, the final step involves calculating the population-weighted average of the properties (e.g., NOEs, J-couplings) for the refined set of conformers and comparing them to the experimental values.

Visualizing the Workflow and Relationships

Graphviz diagrams can effectively illustrate the logical flow of the conformational analysis process.

Experimental workflow for conformational analysis.

Methodological & Application

Application Notes and Protocols for the Liquid-Phase Synthesis of Peptides using Z-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the liquid-phase synthesis of peptides utilizing the N-terminally protected dipeptide, Z-Phe-Ala-OH, as a starting material. Liquid-phase peptide synthesis (LPPS) is a classical yet highly relevant technique, particularly advantageous for the large-scale production of short peptides where purification of intermediates is crucial for the final purity of the product.[1][2][3] This document outlines the detailed protocols for the synthesis of a model tripeptide, Z-Phe-Ala-Xaa-OR (where Xaa is an amino acid and R is an alkyl group), followed by the removal of the protecting groups to yield the free peptide.

I. Overview of Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise elongation of a peptide chain in a homogenous solution.[3] Key advantages of this method include the ability to purify and characterize intermediates at each step, leading to high-purity final products.[1][3] This is particularly beneficial for shorter peptide sequences, such as dipeptides and tripeptides, where LPPS can be more cost-effective for large-scale manufacturing.[1] The benzyloxycarbonyl (Z) group is a commonly used N-terminal protecting group that is stable under various coupling conditions and can be readily removed by catalytic hydrogenation.[4]

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of a model tripeptide, for instance, Z-Phe-Ala-Leu-OMe, starting from this compound and H-Leu-OMe.HCl.

A. Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| This compound | C₂₆H₂₆N₂O₅ | 446.49 | N-protected dipeptide |

| L-Leucine methyl ester hydrochloride | C₇H₁₆ClNO₂ | 181.66 | C-terminal amino acid ester |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base for neutralization |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for extraction |

| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenation |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |

| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Base for saponification |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | For acidification |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | For washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |

B. Protocol 1: Peptide Coupling to form Z-Phe-Ala-Leu-OMe

This protocol describes the coupling of this compound with H-Leu-OMe using DCC and HOBt.

-

Preparation of the Amino Component: In a round-bottom flask, suspend L-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

-

Activation of the Carboxyl Component: In a separate round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Coupling Reaction: To the solution of this compound and HOBt, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

-

Addition of the Amino Component: Add the neutralized H-Leu-OMe solution from step 1 to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, and then at room temperature overnight.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Phe-Ala-Leu-OMe.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane) or by silica gel column chromatography.

-

C. Protocol 2: N-Terminal Z-Group Deprotection

This protocol outlines the removal of the Z-group by catalytic hydrogenation.

-

Reaction Setup: Dissolve the purified Z-Phe-Ala-Leu-OMe (1.0 eq) in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (approximately 10% by weight of the peptide) to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is sufficient for small-scale reactions). Repeat this process three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain H-Phe-Ala-Leu-OMe.

-

D. Protocol 3: C-Terminal Ester Saponification

This protocol describes the hydrolysis of the methyl ester to yield the free tripeptide.

-

Reaction Setup: Dissolve the deprotected tripeptide ester, H-Phe-Ala-Leu-OMe (1.0 eq), in a mixture of THF and water.

-

Base Addition: Cool the solution to 0 °C and add a solution of lithium hydroxide (1.1 eq) in water dropwise.[5][6]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

A white precipitate of the free peptide, H-Phe-Ala-Leu-OH, should form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

III. Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Actual yields may vary depending on the specific amino acid side chains and reaction conditions.

| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) |

| 1. Coupling | Z-Phe-Ala-Leu-OMe | 80-90 | >95 |

| 2. Deprotection | H-Phe-Ala-Leu-OMe | 90-98 | >98 |

| 3. Saponification | H-Phe-Ala-Leu-OH | 85-95 | >98 |

Characterization Data:

The identity and purity of the synthesized peptides should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity of the peptides.[8][9]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[2]

IV. Visualizations

Diagram 1: Experimental Workflow for Tripeptide Synthesis

Caption: Workflow for the liquid-phase synthesis of H-Phe-Ala-Leu-OH.

Diagram 2: Signaling Pathway of Peptide Bond Formation

Caption: Mechanism of DCC/HOBt mediated peptide bond formation.

References

- 1. neulandlabs.com [neulandlabs.com]

- 2. bachem.com [bachem.com]

- 3. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 6. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the HPLC Purification of Z-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the N-terminally protected dipeptide Z-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH) using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to achieve high purity suitable for subsequent applications in research, development, and pharmaceutical synthesis.

Introduction

This compound is a key building block in peptide synthesis, often utilized in the development of therapeutic peptides and other complex organic molecules. The benzyloxycarbonyl (Z) protecting group on the N-terminus of phenylalanine enhances its stability and facilitates controlled peptide bond formation. Following synthesis, the crude product typically contains impurities such as unreacted starting materials, by-products, and deletion or truncated sequences. RP-HPLC is a highly effective technique for the purification of such protected peptides, separating molecules based on their hydrophobicity.[1][2]

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobic character. The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[2] this compound, being a hydrophobic molecule, will be retained on the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the hydrophobicity of the eluent increases, causing the bound molecules to elute. More hydrophobic compounds will elute at higher organic solvent concentrations. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), helps to improve peak shape and resolution.[1]

Quantitative Data Summary

The following table summarizes typical parameters and expected results for the preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation, column dimensions, and the purity of the crude sample.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 214 nm & 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Sample Concentration | 10-20 mg/mL in a minimal amount of mobile phase A with organic solvent |

| Expected Retention Time | 15-25 minutes |

| Typical Purity Achieved | >98% |

| Expected Recovery | 80-95% |

Experimental Protocol

Materials and Equipment

-

Preparative HPLC system with a gradient pump and UV detector

-

C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Crude this compound

-

0.22 µm or 0.45 µm syringe filters

-

Lyophilizer (freeze-dryer)

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution for 15-20 minutes.

-

Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution for 15-20 minutes.

Sample Preparation

-

Dissolution: Dissolve the crude this compound in a minimal volume of a solvent mixture that ensures complete solubility and binding to the column upon injection (e.g., 20-30% acetonitrile in water). A starting concentration of 10-20 mg/mL is recommended.[1]

-

Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]

HPLC Purification Method

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at a flow rate of 15 mL/min until a stable baseline is observed on the UV detector.

-

Injection: Inject the filtered sample onto the equilibrated column.

-

Gradient Elution: Elute the bound peptide using a linear gradient of increasing Mobile Phase B concentration as follows:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 5 | 70 | 30 |

| 35 | 20 | 80 |

| 40 | 0 | 100 |

| 45 | 0 | 100 |

| 46 | 70 | 30 |

| 55 | 70 | 30 |

-

Fraction Collection: Collect fractions corresponding to the main peak detected at 214 nm and/or 254 nm. The peptide bond absorbs strongly around 214 nm, while the benzyloxycarbonyl group provides absorbance around 254 nm.[3][4][5]

Post-Purification Processing

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system but a steeper gradient and a lower flow rate.

-

Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze the remaining aqueous solution at -80°C and then lyophilize under high vacuum to obtain the purified this compound as a white, fluffy powder.

-

Storage: Store the lyophilized peptide at -20°C or lower to prevent degradation.

Visualizations

Caption: Workflow for the HPLC purification of this compound.

Caption: Logical relationships in RP-HPLC purification of peptides.

References

Application Note: Quantitative Analysis of Z-Phe-Ala-OH Peptides by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-OH, or N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a protected dipeptide that serves as a crucial building block in peptide synthesis and is a known substrate for certain proteases like cathepsin A. Accurate and sensitive quantification of this compound and related peptidic structures is essential for various applications, including enzyme activity assays, pharmacokinetic studies, and quality control in peptide manufacturing. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from complex matrices, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer.[2] Quantification is achieved through Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[1] An internal standard is employed to ensure accuracy and precision.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis.[3] The following protocol is a general guideline and may require optimization based on the sample matrix (e.g., plasma, cell lysate, reaction buffer).

Materials:

-

This compound standard (Sigma-Aldrich, CAS No. 21881-18-5)[4]

-

Stable isotope-labeled internal standard (e.g., Z-Phe(d5)-Ala-OH)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol for Protein Precipitation (for biological samples):

-

To 100 µL of the sample, add 300 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase A.

Protocol for Solid-Phase Extraction (for cleaner samples):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate and reconstitute in 100 µL of mobile phase A.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 300°C

-

Gas Flow: 12 L/min

-

Nebulizer Pressure: 40 psi

-

MRM Transitions: (To be optimized empirically. Predicted transitions are listed in the data section).

Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to occur primarily at the peptide bond and within the benzyloxycarbonyl (Z) protecting group upon collision-induced dissociation (CID).[5] The most common fragmentation patterns for peptides involve the formation of b and y ions.[6][7]

Caption: Predicted fragmentation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical calibration curve and quality control samples for the analysis of this compound.

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 99.1 |

| 50 | 0.592 | 101.3 |

| 100 | 1.189 | 100.5 |

| 500 | 5.998 | 99.8 |

| 1000 | 12.015 | 99.2 |

Table 2: Quality Control Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LQC | 2.5 | 2.45 | 98.0 | 4.2 |

| MQC | 75 | 76.1 | 101.5 | 3.5 |

| HQC | 750 | 742.8 | 99.0 | 2.8 |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 371.2 | 283.1 | 15 |